![molecular formula C7H6N2O3 B13846621 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate is a heterocyclic compound that contains both pyrrole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Bromination: Bromine, N-bromosuccinimide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and substituted derivatives of this compound, which can be further utilized in various applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its analgesic and sedative effects are believed to be related to its interaction with specific receptors in the nervous system .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Studied for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4N2O2.H2O/c10-6-4-1-2-8-3-5(4)9-7(6)11;/h1-3H,(H,9,10,11);1H2 |
Clé InChI |
UYYQMBYHFUDOFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)C(=O)N2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


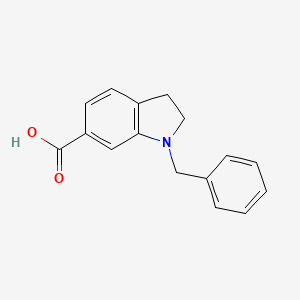

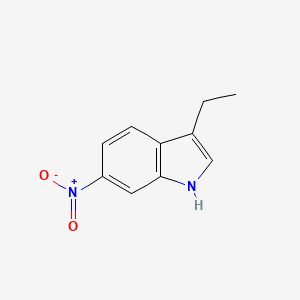
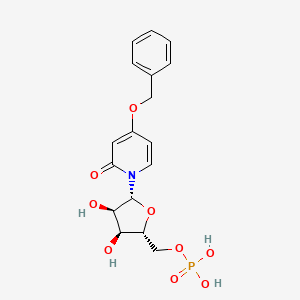
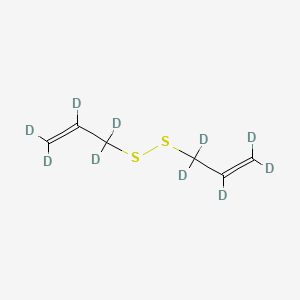
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
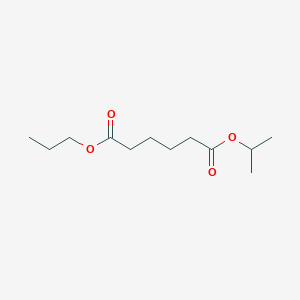
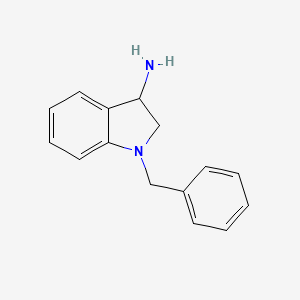
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)

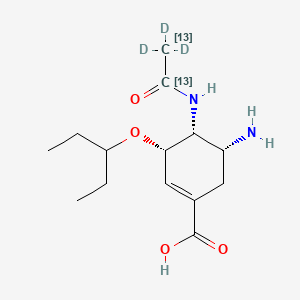
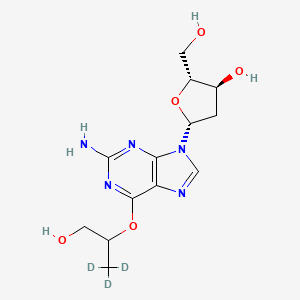
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

